1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone
Overview
Description
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone (ABTTFE) is an organic compound that is used in various scientific research applications. It has a molecular formula of C9H7BrF3NO and a molecular weight of 256.08 g/mol. ABTTFE is a colorless solid that is soluble in water, ethanol, and acetone. It is a useful compound in the synthesis of new organic molecules, and it has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
- A study highlighted the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety. These compounds were synthesized starting from 4-aminoacetophenone, which underwent various chemical transformations. The potential cytotoxicity of one compound was tested, exhibiting anticancer activity against liver and breast cancer cells (Hessien, Kadah, & Marzouk, 2009).
Pharmacological Applications
- Research into the pharmacological activity of trifluoromethyl-containing imidazo[1,2-a]benzimidazoles, synthesized via reactions involving compounds similar to 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone, showed that these molecules were tested for analgesic and antiplatelet activity, as well as for inhibitory effects on glycogen phosphorylase and dipeptidyl peptidase-4. This study underscores the importance of such compounds in developing new therapeutic agents (Zhukovskaya et al., 2018).
Material Science
- In the domain of material science, a novel fluorinated aromatic diamine monomer, related in structure to 1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone, was synthesized and used to create new fluorine-containing polyimides. These polyimides exhibited excellent solubility in polar organic solvents, outstanding thermal stability, and impressive mechanical properties, making them suitable for high-performance materials applications (Yin et al., 2005).
properties
IUPAC Name |
1-(4-amino-3-bromophenyl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZIGALKFHPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-3-bromophenyl)-2,2,2-trifluoro-1-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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